2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline
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Overview
Description
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline is not fully understood. However, it is believed to work by binding to certain receptors in the brain and altering their activity. This can lead to changes in neurotransmitter release and uptake, which can affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to increase the activity of certain enzymes, such as monoamine oxidase, which can affect the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline in lab experiments is its ability to selectively bind to certain receptors in the brain. This allows researchers to study the effects of specific neurotransmitter systems in a more targeted way. However, one limitation of this compound is that its effects can be complex and difficult to interpret. Additionally, its use in lab experiments may be limited by its cost and availability.
Future Directions
There are several potential future directions for research involving 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline. One area of interest is in the study of addiction and substance abuse. This compound has been shown to affect the activity of dopamine receptors, which are involved in the reward pathway in the brain. By studying the effects of this compound on addiction-related behaviors, researchers may be able to develop new treatments for substance abuse disorders.
Another potential future direction for research is in the study of mood disorders, such as depression and anxiety. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential as a new treatment for these disorders.
Overall, this compound is a valuable tool for scientific research, with a wide range of potential applications. Further research in this area may lead to new insights into the workings of the brain and the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline involves several steps. The starting materials are 2-methyl-4-bromopyridine and 1-(piperidin-1-yl)methanamine. The two compounds are reacted together in the presence of a palladium catalyst and a base to form the intermediate compound 3-(2-methylpyridin-4-yl)-1-(piperidin-1-yl)propan-1-ol. This intermediate is then reacted with quinoxaline-2-carboxylic acid in the presence of a dehydrating agent to form the final product, this compound.
Scientific Research Applications
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline has been used in a variety of scientific research applications. One of the most common uses is in the study of neurotransmitter systems in the brain. This compound has been shown to bind to several different types of receptors, including dopamine, serotonin, and norepinephrine receptors. By studying the effects of this compound on these receptors, researchers can gain a better understanding of how these neurotransmitter systems work.
properties
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-11-17(8-9-21-15)25-14-16-5-4-10-24(13-16)20-12-22-18-6-2-3-7-19(18)23-20/h2-3,6-9,11-12,16H,4-5,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXVEWMMRXNADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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